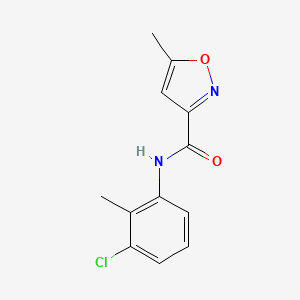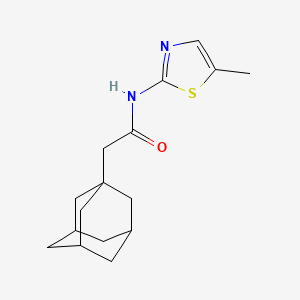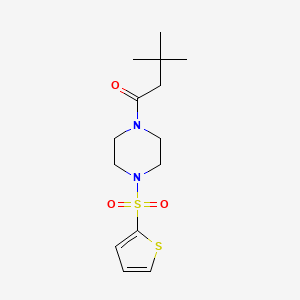
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-pyrimidinyl)acetamide
説明
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-pyrimidinyl)acetamide, also known as Pyriproxyfen, is a chemical compound that belongs to the class of pyridine-based pesticides. Pyriproxyfen has been used extensively in the agricultural industry as an insect growth regulator to control pests such as mosquitoes, flies, and other insects.
作用機序
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-pyrimidinyl)acetamide acts as an insect growth regulator by mimicking the action of juvenile hormone, which is essential for insect growth and development. This compound disrupts the normal development of insects by inhibiting the formation of chitin, a vital component of the exoskeleton of insects. This leads to the death of insects at the larval stage, preventing them from reaching adulthood and reproducing.
Biochemical and Physiological Effects:
This compound has been found to be relatively safe for humans and the environment, with a low toxicity profile. It is rapidly metabolized and eliminated from the body, with no significant accumulation in tissues. This compound has also been found to have no adverse effects on non-target organisms, such as birds, fish, and mammals.
実験室実験の利点と制限
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-pyrimidinyl)acetamide has several advantages for use in laboratory experiments, including its high potency, low toxicity, and ease of use. However, this compound also has some limitations, including its specificity for certain insect species and the potential for resistance development in target pests.
将来の方向性
Future research on 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-pyrimidinyl)acetamide should focus on its potential use in controlling the spread of vector-borne diseases, such as dengue fever, malaria, and Zika virus. Further studies are needed to understand the long-term effects of this compound on non-target organisms and the environment. Additionally, research should be conducted to identify new synthetic routes for this compound and to develop more effective insect growth regulators with a broader spectrum of activity.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-pyrimidinyl)acetamide has been extensively studied for its insect growth regulatory properties and has been used as a potent insecticide in various agricultural settings. It has been found to be effective against a wide range of pests, including mosquitoes, flies, and other insects. This compound has also been studied for its potential use in controlling the spread of vector-borne diseases, such as dengue fever, malaria, and Zika virus.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-methylpyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-7-11(3-4-12(9)15)20-8-13(19)18-14-16-6-5-10(2)17-14/h3-7H,8H2,1-2H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXUGPQQDSYVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4432096.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432098.png)
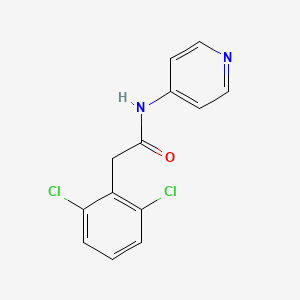
![N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B4432107.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4432108.png)

![N-[4-(acetylamino)phenyl]-2-methylcyclopropanecarboxamide](/img/structure/B4432117.png)
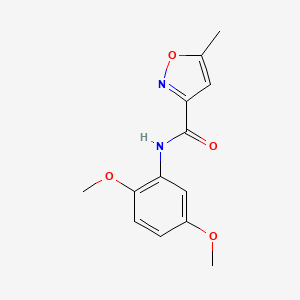
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4432145.png)
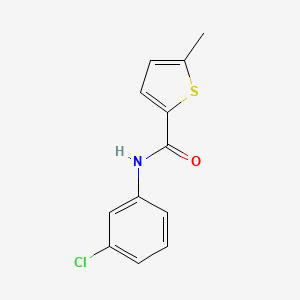
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4432156.png)
